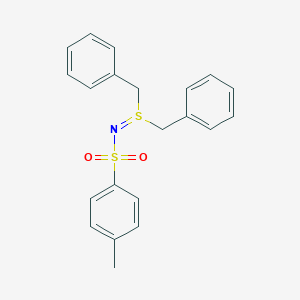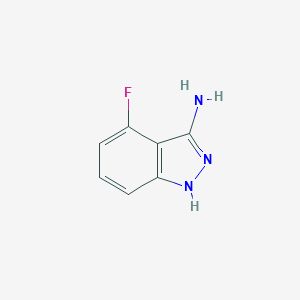
4-fluoro-1H-indazol-3-amine
Overview
Description
4-fluoro-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₆FN₃. It is part of the indazole family, which is known for its diverse biological activities. The compound consists of a bicyclic structure made up of a pyrazole ring fused to a benzene ring, with a fluorine atom at the 4-position and an amino group at the 3-position. Indazole derivatives, including this compound, have gained significant attention in medicinal chemistry due to their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 4-fluoro-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound interacts with its target, tyrosine kinase, by binding effectively to the hinge region of the enzyme . This interaction inhibits the activity of the tyrosine kinase, leading to changes in the signal transduction cascades that the enzyme usually activates .
Biochemical Pathways
The inhibition of tyrosine kinase by this compound affects several biochemical pathways. Specifically, it has been shown to inhibit the Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . The Bcl2 family of proteins and the p53/MDM2 pathway are both involved in the regulation of apoptosis, or programmed cell death .
Result of Action
The result of this compound’s action is the inhibition of cell growth. This is evidenced by its promising inhibitory effect against various human cancer cell lines, such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . It has been shown to cause apoptosis and cell cycle arrest, which contribute to its antitumor activity .
Biochemical Analysis
Biochemical Properties
4-Fluoro-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. The inhibition of kinases by this compound can lead to alterations in cell signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by disrupting the balance of pro-apoptotic and anti-apoptotic proteins . Additionally, this compound can affect the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This inhibition can result in the downregulation of downstream signaling pathways, leading to changes in gene expression and cellular behavior . Furthermore, this compound can modulate the activity of transcription factors, which are proteins that regulate the transcription of genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to changes in cellular responses, including adaptive mechanisms that counteract its effects .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it may cause toxic or adverse effects, including damage to normal tissues and organs . Understanding the dosage effects of this compound is essential for optimizing its therapeutic potential while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism . Additionally, this compound can affect the activity of metabolic enzymes, leading to changes in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its biological effects and optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-indazol-3-amine typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with the reaction of 2-fluorobenzaldehyde with hydrazine to form benzylidenehydrazine, which then undergoes cyclization to produce the indazole core . The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like crystallization and chromatography are common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Comparison with Similar Compounds
4-fluoro-1H-indazol-3-amine can be compared with other indazole derivatives, such as:
1H-indazole-3-amine: Lacks the fluorine atom, which may result in different biological activities and reactivity.
5-fluoro-1H-indazole-3-amine: Fluorine atom is at the 5-position, which can alter its interaction with molecular targets.
4-chloro-1H-indazol-3-amine: Chlorine atom instead of fluorine, leading to different physicochemical properties and biological activities.
The uniqueness of this compound lies in the presence of the fluorine atom at the 4-position, which can enhance its metabolic stability and binding affinity to specific targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-fluoro-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMNYSASBRVPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355874 | |
| Record name | 4-fluoro-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404827-78-7 | |
| Record name | 4-fluoro-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

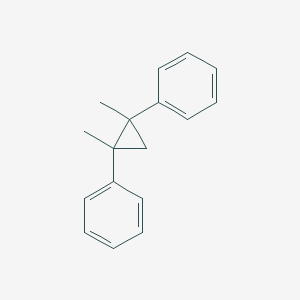
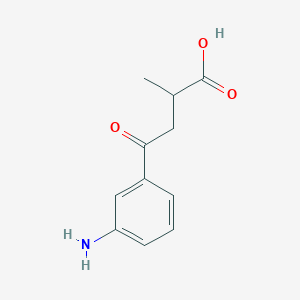
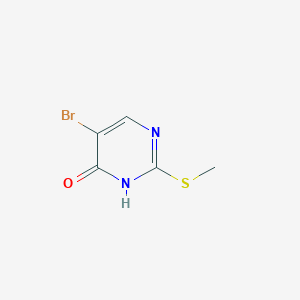


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)
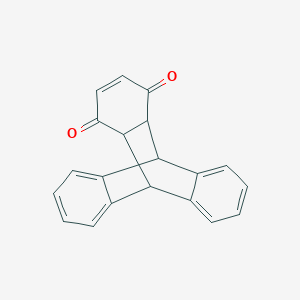

![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)
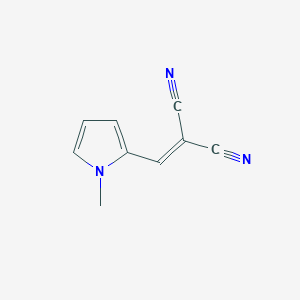

![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)
